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Compound of Interest

Compound Name: 4-Isopropylcyclohexanone

Cat. No.: B042220 Get Quote

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-
isopropylcyclohexanone

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the molecular structure and

conformational analysis of 4-isopropylcyclohexanone, a molecule of interest in various

chemical synthesis applications, including pharmaceuticals and fragrances.[1] This document

details the molecule's structural properties, conformational dynamics, and the experimental and

computational methodologies used for its characterization.

Molecular Identity and Physicochemical Properties
4-isopropylcyclohexanone is a disubstituted cyclohexane containing a ketone functional

group and an isopropyl substituent at the C4 position. Its fundamental properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b042220?utm_src=pdf-interest
https://www.benchchem.com/product/b042220?utm_src=pdf-body
https://www.benchchem.com/product/b042220?utm_src=pdf-body
https://www.benchchem.com/product/b042220?utm_src=pdf-body
https://www.chemeo.com/cid/54-956-1/4-Isopropylcyclohexanone
https://www.benchchem.com/product/b042220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₉H₁₆O

Molecular Weight 140.22 g/mol [2]

IUPAC Name 4-propan-2-ylcyclohexan-1-one[2]

CAS Number 5432-85-9

Appearance Colorless to Light yellow clear liquid

Boiling Point 215 °C

Flash Point 80 °C

Specific Gravity 0.92 (20/20)

Conformational Analysis
The structure and reactivity of 4-isopropylcyclohexanone are dictated by the conformational

preferences of its six-membered ring. Like cyclohexane, it predominantly adopts a chair

conformation to minimize angle and torsional strain.[3] The presence of the sp²-hybridized

carbonyl carbon introduces some flattening of the ring compared to cyclohexane.

The key to understanding the conformation of 4-isopropylcyclohexanone lies in the

orientation of the bulky isopropyl group, which can occupy either an axial or an equatorial

position. These two chair conformations are in rapid equilibrium through a process known as a

ring flip.

Chair Conformations and Steric Hindrance
The two primary chair conformations are in equilibrium. However, they are not isoenergetic.

The conformer with the isopropyl group in the equatorial position is significantly more stable.

Equatorial Conformer: The isopropyl group points away from the ring, minimizing steric

interactions.

Axial Conformer: The isopropyl group is brought into close proximity with the axial hydrogens

at the C2 and C6 positions. This leads to unfavorable steric repulsion known as 1,3-diaxial
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interactions, which destabilizes this conformation.[4]

The energetic preference for the equatorial position is quantified by the "A-value," which

represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.

[5]

Quantitative Conformational Energy
The A-value is a measure of the steric bulk of a substituent.[5] A larger A-value indicates a

stronger preference for the equatorial position.[5]

Substituent A-value (kcal/mol)

-CH₃ (Methyl) 1.74[5]

-CH₂CH₃ (Ethyl) 1.79

-CH(CH₃)₂ (Isopropyl) 2.15 - 2.2[6][7]

-C(CH₃)₃ (tert-Butyl) ~5.0[5]

The A-value for an isopropyl group is approximately 2.15-2.2 kcal/mol.[6][7] This significant

energy difference means that at equilibrium, the vast majority of 4-isopropylcyclohexanone
molecules will exist in the conformation where the isopropyl group is in the equatorial position.

Experimental and Computational Protocols
The conformational equilibrium of 4-isopropylcyclohexanone can be determined through

various experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational

analysis in solution.[8][9] Low-temperature NMR can be used to "freeze out" the individual chair

conformers, allowing for their direct observation. At room temperature, where the ring flip is

rapid, an averaged spectrum is observed. The relative populations of the conformers can be

determined by analyzing the coupling constants (J values).
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Sample Preparation: A solution of 4-isopropylcyclohexanone is prepared in a suitable

deuterated solvent (e.g., CDCl₃, acetone-d₆).

¹H NMR Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired. The signal

for the proton at C4 (the proton attached to the same carbon as the isopropyl group) is of

particular interest.

Analysis of Coupling Constants: The multiplicity and coupling constants of the C4 proton are

analyzed. The magnitude of the vicinal coupling constants (³J) between the C4 proton and

the adjacent C3 and C5 protons depends on the dihedral angle between them, which is

different for axial and equatorial orientations.

A large ³J value (typically 8-13 Hz) is indicative of an axial-axial relationship.

A smaller ³J value (typically 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial

relationship.

Equilibrium Calculation: The observed, time-averaged coupling constant (J_obs) is a

weighted average of the coupling constants for the pure axial (J_ax) and equatorial (J_eq)

conformers: J_obs = x_eq * J_eq + x_ax * J_ax where x_eq and x_ax are the mole fractions

of the equatorial and axial conformers, respectively (x_eq + x_ax = 1). By using reference

values for J_ax and J_eq, the mole fractions and thus the equilibrium constant (K_eq = x_eq

/ x_ax) can be calculated.

Free Energy Calculation: The Gibbs free energy difference (ΔG) is then calculated using the

equation: ΔG = -RT ln(K_eq)

Computational Protocol: Quantum Chemical
Calculations
Computational chemistry provides detailed insights into the geometry and relative energies of

the conformers.[10] Density Functional Theory (DFT) is a common method for this type of

analysis.
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Structure Building: The 3D structures of both the axial and equatorial chair conformers of 4-
isopropylcyclohexanone are built using molecular modeling software (e.g., Avogadro,

GaussView).[4]

Geometry Optimization: The geometry of each conformer is optimized to find the lowest

energy structure for that conformation. This is typically done using a quantum chemical

method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

Frequency Calculation: A frequency calculation is performed on each optimized structure to

confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain

thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

Energy Calculation: The electronic energies of the optimized conformers are calculated. The

relative energy difference (ΔE) is determined by subtracting the energy of the more stable

conformer (equatorial) from the less stable one (axial).

Gibbs Free Energy Calculation: The Gibbs free energy of each conformer is calculated by

adding the thermal corrections to the electronic energy. The difference in Gibbs free energy

(ΔG) provides a theoretical A-value that can be compared with experimental results.

Mandatory Visualizations
Conformational Equilibrium of 4-
isopropylcyclohexanone
The following diagram illustrates the dynamic equilibrium between the two chair conformations

of 4-isopropylcyclohexanone.

Caption: Chair-chair interconversion of 4-isopropylcyclohexanone.

Workflow for Conformational Analysis
This diagram outlines the integrated experimental and computational workflow for studying

molecular conformations.
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Caption: Integrated workflow for conformational analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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